三乙基硼烷

描述

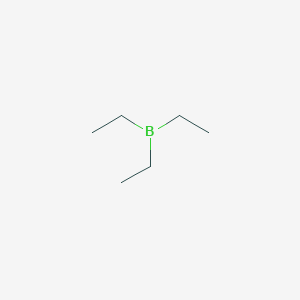

Triethylborane, also known as triethylboron, is an organoborane compound characterized by the presence of a boron-carbon bond. It is a colorless, pyrophoric liquid with the chemical formula (CH3CH2)3B. Triethylborane is highly reactive and soluble in organic solvents such as tetrahydrofuran and hexane .

科学研究应用

Triethylborane has a wide range of scientific research applications, including:

作用机制

Target of Action

Triethylborane (TEB), also known as triethylboron, is an organoborane compound . It primarily targets molecular oxygen in the environment . In the presence of oxygen, it readily ignites, making it a valuable ignition source in various applications .

Mode of Action

Triethylborane is pyrophoric, meaning it spontaneously ignites in air . This is due to its strong interaction with molecular oxygen . The compound’s mode of action is primarily through the release of heat energy during combustion .

Biochemical Pathways

It plays a crucial role in the ignition of fuels in certain types of engines . The heat generated from its combustion initiates further reactions in the fuel, leading to propulsion .

Result of Action

The primary result of Triethylborane’s action is the generation of heat through combustion . This heat is used to ignite fuels in certain types of engines, such as the Pratt & Whitney J58 turbojet/ramjet engines powering the Lockheed SR-71 Blackbird .

Action Environment

The action of Triethylborane is highly dependent on the presence of oxygen in the environment . It spontaneously ignites upon exposure to air . Environmental factors such as temperature and pressure can influence the rate and efficiency of this reaction .

准备方法

Triethylborane is typically synthesized through the reaction of trimethyl borate with triethylaluminium. The reaction proceeds as follows:

Et3Al+(MeO)3B→Et3B+(MeO)3Al

This reaction is carried out under controlled conditions to ensure the formation of triethylborane . Industrial production methods involve similar synthetic routes, often on a larger scale, to meet the demand for this compound in various applications .

化学反应分析

Triethylborane undergoes several types of chemical reactions, including:

Oxidation: Triethylborane is readily oxidized by molecular oxygen, leading to the formation of boron oxides.

Hydroboration: It acts as a hydroborating reagent, reacting with alkynes and alkenes to form organoboron compounds.

Radical Reactions: Triethylborane is used as a radical initiator in various radical reactions, including polymerization and cross-coupling reactions.

Common reagents used in these reactions include oxygen, alkynes, alkenes, and various radical initiators. The major products formed from these reactions are organoboron compounds and boron oxides .

相似化合物的比较

Triethylborane can be compared with other organoborane compounds such as trimethylborane, tetraethyllead, and diborane. While all these compounds contain boron-carbon bonds, triethylborane is unique due to its high reactivity and pyrophoric nature. It is particularly suitable for applications requiring spontaneous ignition and radical initiation .

Similar compounds include:

Trimethylborane: Another organoborane with similar reactivity but different alkyl groups.

Tetraethyllead: A lead-containing compound with different applications and reactivity.

Diborane: A boron-hydrogen compound with distinct chemical properties and uses.

Triethylborane’s uniqueness lies in its ability to ignite readily upon exposure to oxygen, making it valuable in applications such as ignition sources for engines and radical initiators in chemical reactions .

生物活性

Triethylborane (TEB), a compound with the formula B(C₂H₅)₃, is a colorless, pyrophoric liquid that has garnered attention not only for its utility in synthetic organic chemistry but also for its biological activity. This article explores the biological implications, mechanisms, and applications of triethylborane, supported by various studies and data.

Triethylborane serves as a versatile reagent in organic synthesis, particularly as a hydroborating agent. Its ability to react with alkenes and alkynes facilitates the formation of organoboron compounds, which are crucial intermediates in organic reactions. The hydroboration process typically involves the addition of TEB across double or triple bonds, leading to products that can be further functionalized.

Hydroboration Reactions

Research indicates that triethylborane can effectively catalyze hydroboration reactions under varying conditions. For instance, a study demonstrated that TEB reacts with alkyn-1-yl(trichloro)silanes and similar compounds at elevated temperatures (100-120 °C), yielding products characterized by NMR spectroscopy . This reaction pathway highlights TEB's role as a hydroborating reagent, akin to other boron compounds like 9-borabicyclo[3.3.1]nonane (9-BBN).

Cytotoxicity and Cellular Interaction

The biological activity of triethylborane has been investigated concerning its cytotoxic effects on various cell lines. A notable study examined the impact of TEB on cancer cell lines, revealing that it induces cell death through mechanisms involving oxidative stress and disruption of cellular metabolism. The compound's interaction with cellular components leads to increased reactive oxygen species (ROS), contributing to its cytotoxic profile.

Table 1: Cytotoxic Effects of Triethylborane on Different Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of oxidative stress |

| MCF-7 (Breast) | 30 | Disruption of mitochondrial function |

| A549 (Lung) | 20 | Apoptosis via ROS generation |

This table summarizes the inhibitory concentration (IC₅₀) values for triethylborane across several cancer cell lines, indicating its potential as an anticancer agent.

Study on Boron-Doped Graphene

Recent advancements have explored the use of triethylborane in synthesizing boron-doped graphene films. The study demonstrated that TEB acts as a single source for both boron and carbon during chemical vapor deposition (CVD) processes. By adjusting the concentration of TEB and growth time, researchers successfully produced homogeneous boron-doped graphene films with enhanced electrical properties . This application suggests potential uses in semiconductor technology and electronic devices.

Hydrodehalogenation Reactions

Triethylborane has also been studied for its role in hydrodehalogenation processes. In a notable experiment, TEB was employed alongside tributyltin hydride to reduce organic halides efficiently. The results indicated that TEB enhances the reactivity of tin hydrides, facilitating the conversion of halogenated compounds into hydrocarbons . This reaction underscores TEB's utility in organic synthesis beyond mere hydroboration.

Safety and Handling

Due to its pyrophoric nature, triethylborane poses significant safety risks. It ignites spontaneously upon exposure to air, necessitating careful handling under inert atmospheres. Researchers are advised to store TEB in dry conditions away from heat sources to prevent hazardous reactions .

属性

IUPAC Name |

triethylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALRXNPLTWZJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052653 | |

| Record name | Triethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Triethylboron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

95 °C | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-33 °F (-36 dec C) (open cup) /table/ | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, Miscible with most organic solvents; immiscible with water | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.70 g/cu cm at 23 °C | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

53.0 [mmHg], 53 mm Hg at 25 °C /est/ | |

| Record name | Triethylboron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless fuming liquid | |

CAS No. |

97-94-9 | |

| Record name | Triethylborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylboron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S980Z4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-93 °C | |

| Record name | TRIETHYLBORON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triethylborane primarily interacts with its targets through radical pathways. [] This interaction often involves the homolytic cleavage of the boron-carbon bond, generating ethyl radicals. These radicals can then initiate a variety of downstream reactions, including addition to unsaturated bonds, atom transfer reactions, and rearrangements. [, , ]

A:

- Spectroscopic Data:

A: Triethylborane is a pyrophoric liquid, igniting spontaneously upon contact with air. [, ] This property necessitates careful handling under inert atmosphere. Despite its air sensitivity, triethylborane demonstrates remarkable compatibility with various functional groups in organic synthesis, enabling its use in complex reaction settings. [, , , ]

ANone: While not a catalyst in the traditional sense, triethylborane serves as a powerful radical initiator, effectively promoting numerous transformations.

- Reaction Mechanisms: Triethylborane often participates in radical chain reactions. It can act as a source of ethyl radicals upon reaction with oxygen or peroxides. [, , , ] These radicals subsequently initiate chain processes by adding to unsaturated systems or abstracting atoms.

- Selectivity: Triethylborane exhibits intriguing selectivity patterns in various reactions. For instance, it facilitates regioselective 1,4-addition to α,β-unsaturated compounds in radical conjugate additions. [, ] It also enables stereoselective transformations, such as the diastereoselective difluoromethylation of chiral imide enolates. []

- Uses:

- Polymerization: Triethylborane effectively initiates radical polymerization of vinyl monomers, providing control over molecular weight and offering opportunities for adhesive applications. [, , , ]

- C-C bond formation: It mediates C-C bond formation through radical addition to oxime ethers and conjugated dienes. [, , ] It is also a crucial component in nickel-catalyzed homoallylation reactions. [, ]

- Metal-catalyzed reactions: Triethylborane acts as a stoichiometric reductant in rhodium-catalyzed reductive coupling reactions of aldehydes with dienes. []

A: Density functional theory (DFT) calculations have provided insights into the autoxidation mechanism of triethylborane, revealing an autocatalytic cycle involving ethyl radicals. []

A: Triethylborane's inherent air sensitivity poses challenges for its storage and handling. To mitigate this, it can be complexed with amines like n-propylamine or hexamethylenediamine, forming air-stable complexes that release triethylborane upon treatment with acids. [, ]

A: Triethylborane's pyrophoric nature demands stringent safety precautions during handling and storage. Compliance with relevant safety regulations and guidelines is essential to ensure responsible use and minimize risks. []

A: Early research on triethylborane focused on its synthesis, characterization, and fundamental reactivity. [, , , ] Over time, its utility as a radical initiator gained prominence, leading to the development of numerous synthetic applications, particularly in C-C bond formation and polymerization. [, , , , , , , , , ]

A: Triethylborane's unique reactivity has facilitated collaborations between organic chemists, polymer chemists, and material scientists. Its use in polymer synthesis has led to the development of novel materials with potential applications as adhesives. [] Furthermore, its role in metal-catalyzed reactions bridges the gap between organometallic chemistry and organic synthesis. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。